![molecular formula C10H10N4O3S B2457697 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide CAS No. 338794-81-3](/img/structure/B2457697.png)
3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Scientific Research Applications
- Anticonvulsant Properties : The 1,2,3-triazole core in this compound has been investigated for its anticonvulsant activity. Researchers explore its potential as a treatment for epilepsy and related disorders .
- Antibiotics : Certain 1,2,3-triazole-containing compounds exhibit antibacterial properties. Investigating their efficacy against specific pathogens could lead to novel antibiotics .
- Supramolecular Assemblies : The unique structural features of 1,2,3-triazoles make them suitable for constructing supramolecular assemblies. Researchers study their self-assembly behavior and applications in materials science .
- Functional Materials : Incorporating 1,2,3-triazole motifs into polymers and materials can enhance their properties, such as mechanical strength, conductivity, and solubility .
- Bioorthogonal Chemistry : The click chemistry approach involving 1,2,3-triazoles allows selective and bioorthogonal labeling of biomolecules. Researchers use this strategy for imaging, drug delivery, and proteomics studies .
- Protein Modification : 1,2,3-triazoles serve as versatile linkers for attaching functional groups to proteins, enabling site-specific modifications and targeted drug delivery .
- Fluorescent 1,2,3-Triazoles : Researchers develop fluorescent probes based on 1,2,3-triazole scaffolds. These probes can selectively bind to specific cellular targets, aiding in live-cell imaging and diagnostics .
- Catalytic Applications : 1,2,3-triazoles can act as organocatalysts in various reactions. Researchers explore their use in asymmetric synthesis and green chemistry .
- Biological Targets : Investigating the interactions of 1,2,3-triazole-containing compounds with biological targets (enzymes, receptors, etc.) helps identify potential drug candidates .
- Molecular Docking Studies : Computational approaches, such as molecular docking, predict binding affinities and guide further experimental studies .
Drug Discovery and Medicinal Chemistry
Supramolecular Chemistry and Materials Science
Chemical Biology and Bioconjugation
Fluorescent Imaging and Molecular Probes
Organocatalysis and Synthetic Methodology
Biological Activity and Target Identification
Safety And Hazards
properties
IUPAC Name |
3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-5(13-16)8-7(6(2)17-14-8)9(15)12-10-11-3-4-18-10/h3-4,16H,1-2H3,(H,11,12,15)/b13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDGOPSUJOIWIC-WLRTZDKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=NO)C)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)/C(=N/O)/C)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330359 | |
Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085804 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide | |
CAS RN |
338794-81-3 | |
Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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